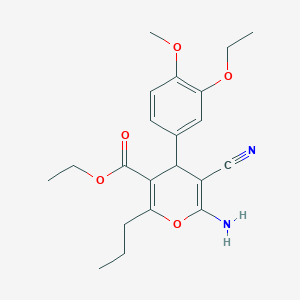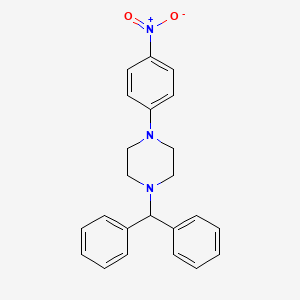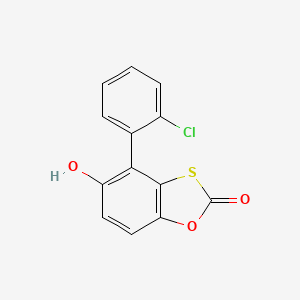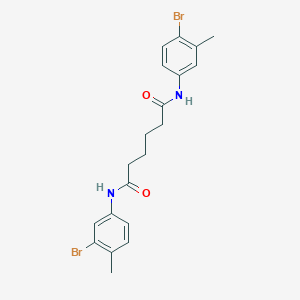![molecular formula C37H23IN2 B4940752 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole, also known as T30177, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promise in preclinical studies as a potent inhibitor of several cancer cell lines, including breast, lung, and colon cancer.
作用機序
2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole works by inhibiting the activity of a protein called tubulin, which is involved in the formation of microtubules. Microtubules are important structures in cells that are involved in cell division and other cellular processes. By inhibiting the activity of tubulin, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole disrupts the formation of microtubules, which leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling.
実験室実験の利点と制限
One advantage of using 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger molecules such as antibodies. However, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has some limitations as well. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
将来の方向性
There are several future directions for research on 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole. One area of research could be to further investigate its potential as a cancer treatment. This could involve testing its efficacy in animal models and eventually in clinical trials. Another area of research could be to investigate its potential use in other diseases, such as neurodegenerative diseases or infectious diseases. Finally, research could be done to improve the solubility of 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole, which would make it easier to work with in lab experiments and potentially improve its efficacy as a drug.
合成法
2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-iodoaniline, which is then coupled with 4-ethynylbiphenyl using a palladium-catalyzed Sonogashira coupling reaction. The resulting product is then subjected to a Suzuki coupling reaction with 4-bromo-1,2-phenylenediboronic acid to yield the final product, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole.
科学的研究の応用
2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
特性
IUPAC Name |
2-(4-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H23IN2/c38-34-25-23-33(24-26-34)37-39-35(31-19-15-29(16-20-31)13-11-27-7-3-1-4-8-27)36(40-37)32-21-17-30(18-22-32)14-12-28-9-5-2-6-10-28/h1-10,15-26H,(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTFQSFOEVFBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H23IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)


![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)

![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)